![molecular formula C25H27N2O6- B12348361 (2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12348361.png)
(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is a complex organic compound that features both Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups. These groups are commonly used in peptide synthesis to protect amine functionalities during chemical reactions. The compound also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The carboxylic acid group is a key functional group in organic chemistry, known for its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the protection of the piperazine ring with Boc and Fmoc groups. This can be achieved by reacting the piperazine with Boc anhydride and Fmoc chloride under basic conditions. The carboxylic acid group can be introduced through subsequent reactions, such as oxidation of an alcohol precursor or hydrolysis of an ester intermediate .
Industrial Production Methods
Industrial production of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity .
化学反应分析
Types of Reactions
®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The Boc and Fmoc protecting groups can be selectively removed under acidic or basic conditions, allowing for further functionalization of the piperazine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection and piperidine for Fmoc deprotection
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
作用机制
The mechanism of action of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid depends on its specific application. In peptide synthesis, the Boc and Fmoc groups protect the amine functionalities, preventing unwanted side reactions. The carboxylic acid group can participate in various chemical reactions, such as forming amide bonds with amines. The piperazine ring can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
相似化合物的比较
Similar Compounds
®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid: Features both Boc and Fmoc protecting groups, making it versatile for peptide synthesis.
®-1-N-Boc-2-Piperazine carboxylic acid: Lacks the Fmoc group, offering fewer protection options.
®-1-N-Fmoc-2-Piperazine carboxylic acid: Lacks the Boc group, providing different reactivity and protection patterns
Uniqueness
®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is unique due to the presence of both Boc and Fmoc protecting groups, which allow for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex peptides and other organic molecules .
属性
分子式 |
C25H27N2O6- |
|---|---|
分子量 |
451.5 g/mol |
IUPAC 名称 |
(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/p-1/t21-/m1/s1 |
InChI 键 |
ZVHNNCSUTNWKFC-OAQYLSRUSA-M |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


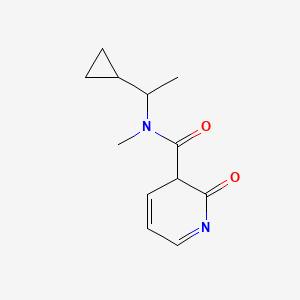
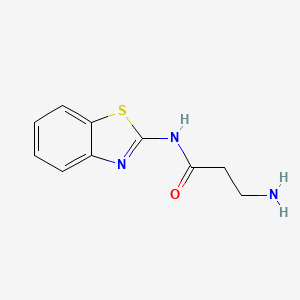
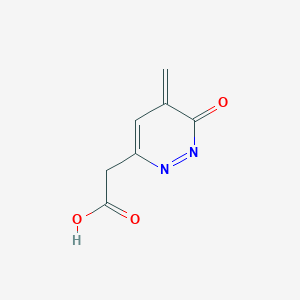
amine](/img/structure/B12348307.png)
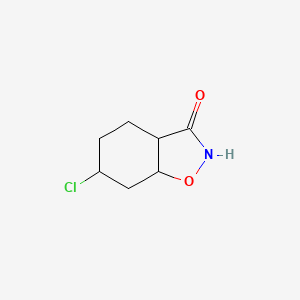
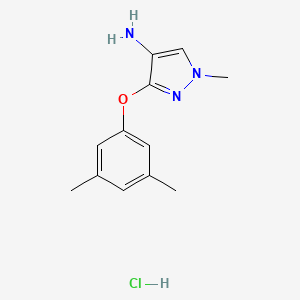
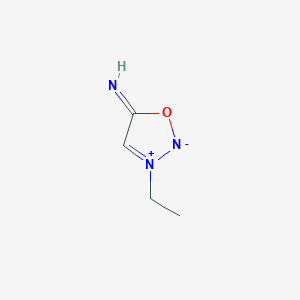
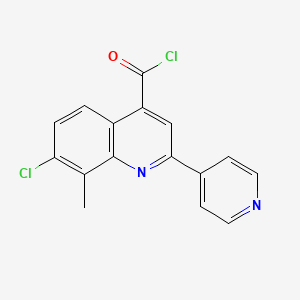
![8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane](/img/structure/B12348321.png)
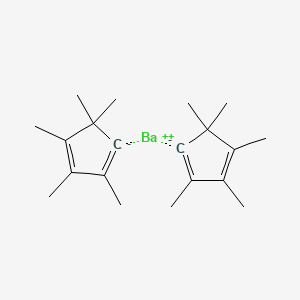

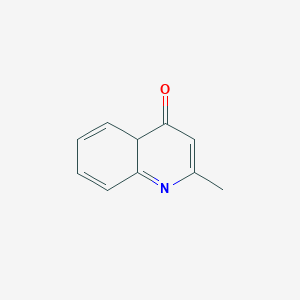
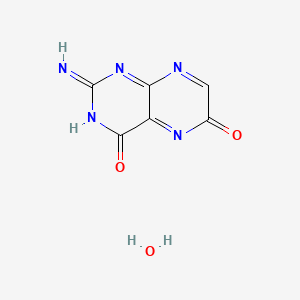
![Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12348369.png)
